molecular formula C11H17ClN2O2S B1524765 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride CAS No. 1174143-24-8

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride

Cat. No.: B1524765
CAS No.: 1174143-24-8
M. Wt: 276.78 g/mol
InChI Key: BAOCNBVLYDBGJA-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is a chemical compound that belongs to the class of sulfonyl amines It is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further complexed with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride typically involves the reaction of piperidine with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cancer Therapy

Research has indicated that derivatives of piperidine, including 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride, exhibit promising anticancer properties. Studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to established chemotherapeutic agents like bleomycin . The structural modifications involving piperidine rings enhance the interaction with protein binding sites, which is crucial for developing effective anticancer drugs.

Neuroprotection and Alzheimer's Disease

The compound has been investigated for its role as a neutral antagonist of the serotonin type 6 receptor (5-HT6R), which is implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that certain derivatives protect astrocytes from damage induced by neurotoxins, suggesting potential therapeutic applications in neuroprotection . The ability to modulate 5-HT6R activity positions this compound as a candidate for further research in cognitive disorders.

Rho Kinase Inhibition

This compound has shown inhibitory effects on Rho kinase, an enzyme involved in various cellular processes such as proliferation and migration. This inhibition is relevant for conditions like cardiac hypertrophy, inflammation, and cancer . The compound's efficacy in modulating Rho kinase activity suggests its potential use in treating diseases characterized by abnormal cell growth and migration.

Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties against various pathogens. Compounds similar to this compound have demonstrated effectiveness against strains of bacteria such as MRSA and E. coli, highlighting their potential as new antimicrobial agents .

Case Study 1: Anticancer Activity

A study explored the synthesis of piperidine derivatives and their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the piperidine structure enhanced anticancer activity significantly compared to traditional chemotherapeutics. The introduction of sulfonyl groups was found to improve solubility and bioavailability, leading to better therapeutic outcomes.

Case Study 2: Neuroprotective Effects

In a model simulating Alzheimer's disease, compounds derived from this compound were tested for their neuroprotective capabilities. The findings revealed that these compounds could significantly increase cell viability in damaged astrocytes, suggesting their potential role in developing treatments for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeCompound NameObserved EffectReference
Anticancer1-(Phenylsulfonyl)-4-piperidinamineInduces apoptosis in FaDu cells
Neuroprotective5-HT6R antagonistsProtects astrocytes from neurotoxic damage
Rho Kinase InhibitionVarious Piperidine DerivativesInhibits proliferation in cardiac and inflammatory models
AntimicrobialPiperidine DerivativesEffective against MRSA and E. coli

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)-4-methylpiperidine: Similar structure but with a methyl group instead of an amine.

    1-(Phenylsulfonyl)-4-ethylpiperidine: Similar structure but with an ethyl group instead of an amine.

Uniqueness: 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is unique due to its specific combination of a phenylsulfonyl group and a piperidine ring with an amine group. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

This compound is characterized by its piperidine structure, which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions, leading to the formation of this hydrochloride salt.

The compound primarily acts as a kinase inhibitor , modulating various signaling pathways associated with cell proliferation and apoptosis. Its interaction with specific molecular targets allows it to influence biological processes, such as:

  • Inhibition of Rho Kinase : This action is particularly relevant in conditions like hypertension and cancer, where Rho kinase plays a crucial role in smooth muscle contraction and cell migration .
  • Cholinesterase Inhibition : Similar compounds have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing cholinergic transmission .

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms. A study demonstrated that compounds with similar piperidine structures showed enhanced cytotoxicity compared to standard chemotherapeutics .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cognitive function in models of neurodegeneration .

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Data Table: Biological Activities of this compound

Activity Target Effect Reference
AnticancerVarious cancer cell linesInduces apoptosis
NeuroprotectionAChE and BuChEInhibits enzyme activity
AntimicrobialBacterial pathogensDisrupts cell wall synthesis
Rho Kinase InhibitionSmooth muscle cellsReduces contraction and proliferation

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of this compound in inducing apoptosis in FaDu hypopharyngeal tumor cells. The results indicated a significant increase in cell death compared to control groups, highlighting its potential as an anticancer agent .
  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, the compound improved cognitive function as assessed by maze tests, supporting its role as a cholinesterase inhibitor .
  • Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens .

Properties

IUPAC Name

1-(benzenesulfonyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCNBVLYDBGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.